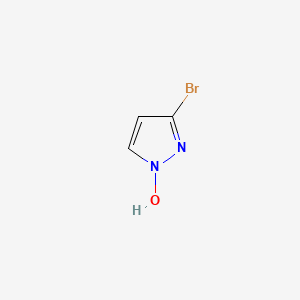

1-Hydroxy-3-bromopyrazole

Description

Significance of Pyrazole (B372694) Core in Chemical Synthesis and Materials Science

The pyrazole nucleus is a privileged scaffold in both chemical synthesis and materials science. mdpi.com Its aromatic nature, conferred by a system of delocalized π-electrons, provides inherent stability. royal-chem.com The presence of two nitrogen atoms, one acting as a proton donor (pyrrole-type) and the other as a proton acceptor (pyridine-type), imparts an amphoteric character, allowing for versatile reactivity. researchgate.netchim.it This unique electronic configuration makes the pyrazole ring susceptible to a variety of chemical modifications. nih.gov

In the realm of chemical synthesis, pyrazoles serve as crucial intermediates in the preparation of a wide range of more complex molecules. chim.it Their ability to act as ligands in coordination chemistry is also noteworthy, facilitating various metal-catalyzed reactions. nih.gov The structural versatility of the pyrazole core allows for the construction of fused bicyclic systems, further expanding its synthetic utility. nih.gov

The applications of pyrazole derivatives extend into materials science, where they are utilized in the creation of novel materials with specific functionalities. royal-chem.com These include the development of conductive polymers and photovoltaic materials for solar energy applications. royal-chem.com Furthermore, the unique photophysical properties of certain pyrazole derivatives make them valuable as fluorescent probes for ion detection. mdpi.comrsc.org

Overview of Functionalized Pyrazoles

Functionalized pyrazoles are derivatives of the basic pyrazole structure where one or more hydrogen atoms on the ring have been replaced by other atoms or groups. This process of functionalization is a key strategy for modulating the compound's properties and applications. royal-chem.com Common synthetic routes to functionalized pyrazoles often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. royal-chem.comresearchgate.net

The introduction of different functional groups, such as amino, formyl, or halogen moieties, can be achieved either during the initial ring formation or through subsequent modification of the pre-formed pyrazole ring. chim.it For instance, direct C-H functionalization reactions catalyzed by transition metals offer an efficient pathway to a wide range of functionalized pyrazoles in a single step. rsc.org

Brominated pyrazoles, in particular, are valuable synthetic intermediates. scielo.org.mx The bromine atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. mdpi.comscielo.org.mx This reactivity makes them powerful building blocks for constructing more complex molecular architectures.

Unique Structural Features and Potential Reactivity of 1-Hydroxy-3-bromopyrazole

1-Hydroxy-3-bromopyrazole possesses a distinct set of structural features that dictate its potential reactivity. The presence of a hydroxyl group on one of the nitrogen atoms (N1) introduces the possibility of tautomerism and alters the electronic landscape of the pyrazole ring. The bromine atom at the C3 position is a key functional handle for further synthetic transformations.

The reactivity of the pyrazole ring is generally characterized by a preference for electrophilic substitution at the C4 position, while nucleophilic attacks are more likely to occur at the C3 and C5 positions. researchgate.netrsc.org In 1-Hydroxy-3-bromopyrazole, the bromine atom at C3 makes this position susceptible to nucleophilic substitution or metal-catalyzed cross-coupling reactions. The N-hydroxy group can influence the reactivity of the ring through electronic effects and may also participate in reactions itself, such as acylation or alkylation.

Scope and Objectives of Research on this Specific Compound

Research on 1-Hydroxy-3-bromopyrazole is driven by the need to understand the interplay between its unique structural elements and its chemical behavior. The primary objectives include:

Elucidating Synthetic Pathways: Developing efficient and selective methods for the synthesis of 1-Hydroxy-3-bromopyrazole.

Investigating Reactivity: Exploring the reactivity of the N-hydroxy and C-bromo functionalities to understand how they can be used to build more complex molecules.

Exploring Potential Applications: Investigating the potential of 1-Hydroxy-3-bromopyrazole and its derivatives as intermediates in the synthesis of novel materials or biologically active compounds.

By systematically studying this compound, chemists can unlock new synthetic strategies and potentially discover novel molecules with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-hydroxypyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-3-1-2-6(7)5-3/h1-2,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHRZQDNDNDRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Hydroxy 3 Bromopyrazole

Strategies for Pyrazole (B372694) Ring Formation Preceding Functionalization

The construction of the pyrazole core is a critical first step in synthesizing 1-hydroxy-3-bromopyrazole. Various methods have been developed to create this five-membered heterocyclic ring, which can then be further modified.

Cyclocondensation Approaches with Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Systems

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a pathway known as the Knorr pyrazole synthesis. mdpi.comnih.govbeilstein-journals.org This approach is a straightforward and rapid way to obtain polysubstituted pyrazoles. nih.gov The reaction involves a nucleophilic attack by the hydrazine on the carbonyl carbons of the 1,3-dicarbonyl system, followed by cyclization and dehydration to form the aromatic pyrazole ring. mdpi.comnih.gov

To achieve the 3-bromo substitution pattern, a brominated 1,3-dicarbonyl precursor is typically required. For instance, the reaction of a compound like 2-bromo-1,3-dicarbonyl with a suitable hydrazine derivative would be a direct route to a 3-bromopyrazole intermediate. The regioselectivity of this reaction, which determines the final position of the substituents, can sometimes be a challenge, potentially leading to a mixture of isomers. mdpi.comnih.gov The choice of solvent and reaction conditions can significantly influence the outcome; for example, using aprotic dipolar solvents like N,N-dimethylacetamide can improve regioselectivity compared to traditional protic solvents like ethanol. nih.gov

| Reactant A | Reactant B | Conditions | Product | Yield | Reference |

| 1,3-Diketones | Hydrazine Derivatives | Acidic medium, N,N-dimethylacetamide, Room Temp | 1-Aryl-3,4,5-substituted pyrazoles | 59-98% | mdpi.com |

| Ketones | Acid Chlorides | In situ formation of 1,3-diketone, then add hydrazine | Polysubstituted pyrazoles | Good to excellent | mdpi.com |

[4+1] Annulation and Aromatization Reactions

While less common for the specific synthesis of 1-hydroxy-3-bromopyrazole, [4+1] annulation strategies represent a modern approach to pyrazole synthesis. These methods typically involve the reaction of a four-atom component with a one-atom (nitrogen) component. Information directly pertaining to the synthesis of 1-hydroxy-3-bromopyrazole via this specific pathway is not prevalent in the reviewed literature, which focuses more on traditional cyclocondensation and cycloaddition methods.

Cyclization of Propargylamines to Pyrazole N-Oxides

A contemporary route to pyrazole derivatives involves the cyclization of propargylamines. researchgate.net This method can lead to the formation of pyrazole N-oxides, which are valuable intermediates for producing 1-hydroxypyrazoles. researchgate.netepa.gov For instance, propargylamines can react with sodium nitrite (B80452) in acetic acid, catalyzed by silver triflate (AgOTf), to yield pyrazole N-oxides in excellent yields. epa.gov Alternatively, using iodine can produce 4-iodopyrazole (B32481) N-oxides. researchgate.net These N-oxide intermediates are crucial as they can be subsequently converted to the desired 1-hydroxypyrazole derivatives. researchgate.netepa.gov

| Starting Material | Reagents | Product | Yield | Reference |

| Propargylamine | NaNO₂, Acetic Acid, AgOTf | Pyrazole N-oxide | Excellent | epa.gov |

| Propargylamine | NaNO₂, Acetic Acid, Iodine | 4-Iodopyrazole N-oxide | Good | researchgate.net |

Introduction of the Hydroxyl Group (N-Hydroxylation)

Once the 3-bromopyrazole ring is formed, or concurrently with its formation, the hydroxyl group must be introduced at the N1 position. This can be achieved through direct oxidation of a pyrazole precursor or by functionalizing a pyrazole N-oxide intermediate.

Direct Oxidation of Pyrazole Precursors

The direct N-hydroxylation of a pre-formed 3-bromopyrazole is a potential pathway. This involves the oxidation of the nitrogen atom in the pyrazole ring. While the oxidation of pyrazole to 4-hydroxypyrazole by cytochrome P-450 systems in hepatocytes has been studied, this refers to C-hydroxylation rather than N-hydroxylation. plu.mx Synthetic methods for direct N-oxidation of the pyrazole ring to form N-oxides or 1-hydroxypyrazoles can be challenging and may require specific oxidizing agents that selectively target the ring nitrogen without affecting other parts of the molecule. Often, this transformation is part of a multi-step sequence rather than a single, direct oxidation step.

Functionalization of Pyrazole N-Oxides

A more controlled and widely documented method for introducing the N-hydroxyl group is through the functionalization of pyrazole N-oxides. researchgate.net Pyrazole N-oxides, which can be synthesized through various routes including the cyclization of propargylamines, serve as stable and versatile intermediates. researchgate.netepa.gov The N-oxide can be converted to the corresponding 1-hydroxypyrazole. For example, pyrazole N-oxides can be treated with reagents like phosphorus trichloride (B1173362) in refluxing chloroform (B151607) to yield the deoxygenated pyrazole. epa.gov The conversion to a 1-hydroxy derivative involves a rearrangement or a specific deoxygenation-rehydroxylation sequence, although the direct conversion is often implied in the utility of N-oxides as precursors to N-hydroxy compounds. The synthesis of pyrazole N-oxides is a key step, with methods involving the cyclization of β-nitrohydrazone derivatives also being reported. researchgate.net

Introduction of the Bromine Substituent

The placement of a bromine atom on the pyrazole ring can be accomplished at different stages of the synthesis, either by direct bromination of a pyrazole core or by incorporating the bromine atom into one of the precursors before ring formation.

The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions. rrbdavc.org Electrophilic bromination is a common method for introducing bromine onto the ring. nih.gov The reaction typically proceeds by treating the pyrazole substrate with a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS). jmcs.org.mxpharmdbm.com

However, the regioselectivity of electrophilic substitution on an unsubstituted pyrazole ring strongly favors the C4 position. rrbdavc.orgpharmdbm.com This is because the intermediate Wheland complex formed by attack at C4 is more stable than the intermediates formed from attack at C3 or C5, which would place a positive charge on an already electron-deficient azomethine nitrogen. rrbdavc.org Therefore, direct electrophilic bromination of 1-hydroxypyrazole would be expected to yield 1-hydroxy-4-bromopyrazole as the major product, necessitating alternative strategies for C3 functionalization.

To achieve regioselective bromination at the C3 position, strategies that override the inherent electronic preference for C4 substitution are required. One common approach involves using a pyrazole derivative where the C4 position is already blocked by another substituent.

Alternatively, directed synthesis methods can be employed. For instance, the synthesis of 3-bromo-1H-pyrazole, a key precursor, can be achieved through multi-step sequences. One reported method involves the protection of the N1 position with a dimethylaminosulfonyl group, followed by bromination and subsequent deprotection with trifluoroacetic acid to yield the desired 3-bromopyrazole. chemicalbook.com Another synthesis route utilizes pyrazole dissolved in hydrobromic acid, followed by the addition of potassium dichromate to facilitate the bromination, yielding 3-bromopyrazole. chemicalbook.com Once 3-bromo-1H-pyrazole is obtained, a subsequent N-hydroxylation step would lead to the target molecule.

An alternative to brominating the heterocyclic ring is to build the pyrazole from precursors that already contain the bromine atom. The Knorr pyrazole synthesis and related methods, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, are well-suited for this approach. rrbdavc.orgjocpr.com

In this strategy, a brominated 1,3-dicarbonyl compound, such as 2-bromo-1,3-propanedione or its synthetic equivalent, would be reacted with hydroxylamine (B1172632) (as the hydrazine equivalent for an N-hydroxy product). The cyclization reaction would then directly furnish the 1-hydroxy-3-bromopyrazole skeleton. This method offers excellent control over the regiochemistry of the bromine substituent, as its position is predetermined by the structure of the acyclic precursor.

Integrated One-Pot Synthetic Sequences

To enhance synthetic efficiency and reduce waste, integrated one-pot sequences that combine multiple reaction steps are highly desirable. jmcs.org.mxorganic-chemistry.org Several one-pot methods have been developed for the synthesis of substituted pyrazoles, which could be adapted for 1-hydroxy-3-bromopyrazole.

One such strategy involves the three-component reaction of a 1,3-diketone, a hydrazine, and a brominating agent in a single vessel. jmcs.org.mxresearchgate.net For example, a study reports an efficient one-pot, solvent-free synthesis of 4-bromopyrazole derivatives by reacting 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of a silica-supported sulfuric acid catalyst. jmcs.org.mxresearchgate.net While this specific protocol yields 4-bromo products, the principle of combining cyclization and bromination in one pot is a powerful approach. Adapting this by using a precursor that directs bromination to the C3 position or by using hydroxylamine as the nitrogen source could potentially afford the desired product. Other multi-component reactions have been developed for synthesizing pyrazolo[3,4-b]pyridines and other complex pyrazole derivatives in a one-pot fashion. worldresearchersassociations.comnih.gov

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Diketones, Arylhydrazines, N-Bromosaccharin | H₂SO₄/SiO₂, Solvent-free | 4-Bromo-N-arylpyrazoles | jmcs.org.mxresearchgate.net |

| Hydrazonoyl halides, Mercaptoacetaldehyde | p-TsCl, Dehydration/Ring Contraction | 1-Aryl-3-trifluoromethylpyrazoles | organic-chemistry.orgnih.gov |

| Aldehydes, Ketones, Hydrazine | In situ oxidation with Bromate-Bromide | 3,5-Diaryl-1H-pyrazoles | worldresearchersassociations.com |

| Chalcones, Hydrazines | Oxidizing agents (e.g., MnO₂, PBr₃) | 1,3,5-Trisubstituted pyrazoles | jocpr.com |

Catalytic Approaches in Synthesis

The synthesis of pyrazole derivatives has been significantly advanced by the development of catalytic methodologies. These approaches offer milder reaction conditions, greater efficiency, and higher selectivity compared to classical synthetic routes. For a specialized compound like 1-hydroxy-3-bromopyrazole, catalytic methods, particularly those involving transition metals and photoredox processes, provide powerful tools for both the construction of the pyrazole core and the introduction of its specific functional groups.

Transition-Metal Catalyzed Cyclization and Functionalization

Transition-metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of complex molecular architectures with high precision. chemicalbook.com For the synthesis of pyrazoles, and potentially 1-hydroxy-3-bromopyrazole, these methods are primarily applied in two key stages: the cyclization to form the pyrazole ring and the subsequent functionalization to introduce substituents like the bromo group. dntb.gov.uanih.gov

The construction of the pyrazole scaffold can be achieved through transition-metal-catalyzed cyclization reactions. These processes often involve the coupling of substrates such as hydrazines with alkynes or other unsaturated precursors. The metal catalyst, typically based on palladium, copper, rhodium, or gold, facilitates the key bond-forming steps, often under milder conditions than traditional condensation reactions. While direct catalytic synthesis of 1-hydroxypyrazoles via cyclization is a specialized area, the functionalization of a pre-formed pyrazole or 1-hydroxypyrazole ring is a more common and well-documented strategy. rsc.orgresearchgate.net

Direct C-H functionalization has emerged as a powerful technique for modifying heterocyclic compounds, including pyrazoles. nih.gov This approach avoids the need for pre-functionalized starting materials, making the synthetic route more atom-economical and efficient. researchgate.net In the context of synthesizing 1-hydroxy-3-bromopyrazole, a transition-metal catalyst could be employed to directly brominate the C3-position of a 1-hydroxypyrazole precursor. Palladium and copper catalysts are frequently used for such C-H halogenation reactions. The reaction typically involves a directing group on the pyrazole nitrogen that coordinates to the metal center, guiding the functionalization to a specific position. The N-hydroxy group itself, or a protecting group at that position, could potentially serve this directing role.

A representative scheme for such a transition-metal-catalyzed C-H bromination is shown below. A 1-hydroxypyrazole derivative, potentially with a directing group (DG), reacts with a bromine source in the presence of a transition metal catalyst (e.g., Pd(OAc)₂) and an oxidant.

| Catalyst System | Substrate Scope | Potential Application |

| Pd(OAc)₂ / Oxidant | N-substituted pyrazoles | Direct C-H bromination at the C3 position of a 1-hydroxypyrazole precursor. |

| Cu(I) or Cu(II) salts | Various heterocycles | Halogenation of the pyrazole ring, offering an alternative catalytic system. |

This table presents plausible catalytic systems for the functionalization step based on established transition-metal-catalyzed reactions for pyrazoles.

Photoredox Catalysis for Pyrazole Scaffold Assembly

Visible-light photoredox catalysis has revolutionized organic synthesis by offering a green and sustainable approach to generate reactive intermediates under exceptionally mild conditions. nih.govinsuf.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical ions and other reactive species. nih.govmdpi.com These intermediates can then engage in a variety of bond-forming reactions.

For the assembly of the pyrazole scaffold, photoredox catalysis can be employed in [3+2] cycloaddition reactions. acs.org For instance, a photocatalyst can mediate the reaction between a nitrogen-containing species (like a diazo compound or a derivative) and an alkene or alkyne. The photocatalyst, often a ruthenium or iridium complex, or even an organic dye, initiates the reaction by promoting the formation of a radical intermediate that then undergoes cyclization. rsc.orgresearchgate.net

A potential photoredox-catalyzed pathway to a pyrazole derivative could involve the reaction of a vinyl diazo compound with a suitable reaction partner. The photocatalyst, upon excitation by light, would initiate the formation of a radical that leads to the pyrazoline intermediate, which can then be oxidized to the pyrazole.

Furthermore, photoredox catalysis is a powerful tool for the functionalization of heterocycles. rsc.orgnih.gov The direct C-H functionalization of pyrazoles can be achieved using photoredox methods to introduce various substituents. acs.org For the synthesis of 1-hydroxy-3-bromopyrazole, a photoredox-catalyzed bromination of a 1-hydroxypyrazole precursor would be a plausible route. This would typically involve the generation of a bromine radical from a suitable source (e.g., CBr₄ or an N-bromosuccinimide derivative) via a SET process mediated by the excited photocatalyst. This highly reactive bromine radical could then react with the pyrazole ring.

| Photocatalyst | Bromine Source | Reaction Type | Potential Outcome |

| Ru(bpy)₃²⁺ or Ir(ppy)₃ | CBr₄ or NBS | Radical C-H Bromination | Formation of 3-bromopyrazole derivative from a pyrazole precursor. |

| Eosin Y (Organic Dye) | N-Bromosuccinimide (NBS) | Radical C-H Bromination | A metal-free alternative for the bromination of the pyrazole ring. |

This interactive data table illustrates potential photocatalytic systems for the functionalization of a pyrazole ring to introduce the bromo substituent.

The application of these catalytic strategies provides a modern and efficient approach to the synthesis of functionalized pyrazoles like 1-hydroxy-3-bromopyrazole, offering advantages in terms of reaction conditions, selectivity, and functional group tolerance.

Reactivity and Mechanistic Investigations of 1 Hydroxy 3 Bromopyrazole

Reactivity of the N-Hydroxyl Group

The N-hydroxyl group imparts unique reactivity to the pyrazole (B372694) ring. It can act as a proton donor, a nucleophile through its oxygen atom, and can be a site for redox chemistry. Its presence also influences the electronic properties of the pyrazole ring system.

Oxidation and Reduction Pathways

The nitrogen and oxygen atoms of the N-hydroxyl group can participate in various redox reactions. The specific pathways for 1-hydroxy-3-bromopyrazole are analogous to those observed for other N-hydroxypyrazoles and N-hydroxy heterocycles.

Oxidation: Oxidation of 1-hydroxypyrazoles can lead to the formation of stable N-oxide derivatives or more reactive species depending on the oxidant used. For instance, treatment of 1-hydroxypyrazoles with oxidants like Fremy's salt (potassium nitrosodisulfonate) has been shown to produce 3,4-diazacyclopentadienone derivatives. acs.org Milder oxidation could potentially yield a 1-hydroxy-3-bromopyrazole 2-oxide, a class of compounds that has been synthesized through methods like the nitrosation of unsaturated oximes. acs.org These N-oxides are themselves stable, crystalline solids and represent a higher oxidation state of the pyrazole nitrogen. acs.orgmdpi.com The N-oxide functionality is highly polar and can act as a mild oxidant in subsequent reactions. thieme-connect.de

Reduction: The N-hydroxyl group can be reduced to the corresponding N-H pyrazole. This transformation effectively removes the hydroxyl functionality and generates 3-bromopyrazole. Common reducing agents for N-hydroxy compounds include catalytic hydrogenation (e.g., H₂/Pd), zinc in acetic acid, or sodium dithionite. The reduction of 1-hydroxypyrazole 2-oxides with agents such as sodium borohydride (B1222165) or catalytic hydrogenation typically proceeds in a stepwise manner, first yielding the 1-hydroxypyrazole, which can then be further reduced to the parent pyrazole. acs.org This pathway offers a strategic method to deoxygenate the N1 position after the N-hydroxy group has been used to direct other reactions or to simply access the corresponding N-H pyrazole derivative. In biological systems, the reduction of N-oxide moieties is a known metabolic pathway, often catalyzed by enzymes like cytochrome P450. nih.govrsc.org

O-Alkylation and O-Acylation Reactions

The oxygen atom of the N-hydroxyl group is nucleophilic and readily undergoes alkylation and acylation reactions to form the corresponding ethers and esters. These reactions provide a straightforward method for introducing a wide variety of functional groups at this position.

O-Alkylation: O-alkylation is typically achieved by treating the 1-hydroxypyrazole with an alkylating agent in the presence of a base. mdpi.com The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a leaving group (e.g., halide, tosylate) from the alkylating agent. mdpi.commdpi.com A variety of alkylating agents can be used, including alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl sulfonates. mdpi.comnih.gov Phase-transfer catalysts can also be employed to facilitate the reaction, particularly in biphasic systems. mdpi.com This reaction is a standard method for protecting the hydroxyl group or for introducing specific alkyl chains to modulate the compound's physicochemical properties. mdpi.com

O-Acylation: O-acylation involves the reaction of the N-hydroxyl group with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. ehu.es This reaction forms an N-acyloxy-pyrazole derivative. Direct acylation of hydroxyl groups can also be achieved under acidic conditions, where protonation of the amine functionality prevents N-acylation, allowing for chemoselective O-acylation. nih.gov This method is particularly useful for substrates containing multiple nucleophilic sites. The resulting O-acyl group can serve as a protecting group or can modify the biological activity of the parent molecule.

Table 1: Representative O-Alkylation and O-Acylation Reactions on Hydroxyl-Containing Heterocycles

| Reaction Type | Substrate Analogue | Reagents | Product Type | Reference |

|---|---|---|---|---|

| O-Alkylation | 4-Bromo-1-phenyl-1H-pyrazol-3-ol | NaH, Methyl Iodide | O-Methyl Ether | mdpi.com |

| O-Alkylation | Salicylamide | Ethyl Iodide, K₂CO₃, PTC | O-Ethyl Ether | mdpi.com |

| O-Acylation | 5-Hydroxy-3-substituted-1H-pyrazoles | Acyl Halides, PTC | O-Acyl Ester | researchgate.net |

| O-Acylation | Hydroxy-L-proline | Acyl Chlorides, MeSO₃H | O-Acyl Ester | nih.gov |

Hydrogen Bonding Interactions and Their Influence on Reactivity

The N-hydroxyl group of 1-hydroxy-3-bromopyrazole is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom at the 2-position of the pyrazole ring is a hydrogen bond acceptor. This dual functionality allows the molecule to participate in both intramolecular and intermolecular hydrogen bonding. mdpi.com

The formation of an intramolecular hydrogen bond between the N1-OH group and the N2 atom could create a stable six-membered pseudo-ring. Such interactions are known to decrease the reactivity of the hydroxyl group in reactions like esterification by reducing its availability to external reagents. rsc.org Conversely, intermolecular hydrogen bonding, either through self-association to form dimers or with solvent molecules, can influence the molecule's solubility and crystal packing. mdpi.com

These hydrogen bonding interactions can significantly modulate the chemical reactivity of the N-hydroxyl group. For example, hydrogen bonding to the hydroxyl oxygen can decrease its nucleophilicity, potentially slowing down O-alkylation and O-acylation reactions. researchgate.net On the other hand, hydrogen bonding involving the hydroxyl proton can increase its acidity, facilitating deprotonation and subsequent reaction. The presence of these non-covalent interactions is a critical factor in determining the reaction kinetics and selectivity in both chemical and biological systems. nih.govmdpi.com

Transformations of the Bromine Substituent

The bromine atom at the C3 position of the pyrazole ring is a versatile functional group that enables a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. This position is generally less electron-deficient than in other heteroaromatic systems, making it less susceptible to direct nucleophilic aromatic substitution but ideal for reactions involving an oxidative addition step.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and 3-bromopyrazoles are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the 3-bromopyrazole with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly versatile for creating C(sp²)-C(sp²) bonds, allowing for the synthesis of 3-aryl or 3-heteroaryl pyrazoles. nih.govnih.gov Typical catalysts include palladium complexes with phosphine (B1218219) ligands like XPhos or dppf. nih.govresearchgate.net The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, DMF, ethanol/water) is crucial for achieving high yields. nih.govfishersci.co.uk This reaction is generally tolerant of various functional groups, and it is expected that the N-hydroxyl group would not interfere, although it may require protection in some cases. mdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of 1-hydroxy-3-bromopyrazole with an alkene to form a 3-vinylpyrazole derivative. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or N-heterocyclic carbene (NHC), and a base (e.g., Et₃N, K₂CO₃). organic-chemistry.orgnih.gov The Heck reaction is a reliable method for introducing alkenyl substituents onto the pyrazole core and is fundamental in the synthesis of complex organic molecules. researchgate.netsioc-journal.cn

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a C(sp²)-C(sp) bond by reacting 1-hydroxy-3-bromopyrazole with a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper(I) salts (typically CuI) in the presence of an amine base (e.g., Et₃N, piperidine). organic-chemistry.orglibretexts.org Copper-free Sonogashira protocols have also been developed. researchgate.netthalesnano.com This method provides direct access to 3-alkynylpyrazole derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry. libretexts.org

Table 2: Typical Conditions for Cross-Coupling Reactions of 3-Bromopyrazole Analogues

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or XPhosPdG2 | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | nih.govnih.gov |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | organic-chemistry.orgnih.gov |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF or DMF | organic-chemistry.orglibretexts.org |

Nucleophilic Aromatic Substitution on the Pyrazole Ring

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed readily, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group.

In the case of 1-hydroxy-3-bromopyrazole, the pyrazole ring is considered electron-rich, and the N-hydroxyl group is not a sufficiently powerful electron-withdrawing group to activate the ring towards SₙAr. Therefore, direct displacement of the bromine atom by common nucleophiles (e.g., alkoxides, amines) is expected to be very difficult under standard SₙAr conditions. Cross-coupling reactions, as described above, are the much more synthetically viable methods for functionalizing the C3 position. While SₙAr on unactivated aryl halides is generally unfavorable, it can sometimes be forced under harsh conditions of high temperature and pressure, though such methods often lack selectivity and are not commonly employed for pyrazole systems.

Directed Metallation and Subsequent Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org In this process, a directing metallation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at a specific, typically adjacent, position. wikipedia.orgbaranlab.org The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

For pyrazole derivatives, including those with a 1-hydroxy group, this methodology allows for precise modification of the pyrazole ring. The 1-hydroxy group, after conversion to a suitable protecting group, can act as a DMG. For instance, in related pyrazole 1-oxides, sequential functionalization has been achieved through regioselective deprotonation or bromine-magnesium exchange. nih.gov This suggests that a similar strategy could be applicable to 1-hydroxy-3-bromopyrazole, where the hydroxyl group could direct metallation to the C5 position. Subsequent reaction with an electrophile would then yield a 5-substituted-1-hydroxy-3-bromopyrazole.

Furthermore, the bromine atom at the C3 position offers another handle for functionalization via metal-halogen exchange. This process would generate a metallated species at C3, which could then react with an electrophile. The sequential application of directed metallation at C5 and metal-halogen exchange at C3 could, in principle, allow for the synthesis of 3,5-disubstituted 1-hydroxypyrazoles with high regiocontrol. nih.gov

Reactivity of the Pyrazole Ring System

The pyrazole ring in 1-hydroxy-3-bromopyrazole is an electron-rich heteroaromatic system, which influences its reactivity towards both electrophiles and nucleophiles. The substituents on the ring, namely the 1-hydroxy and 3-bromo groups, further modulate this reactivity.

Electrophilic Substitution Reactions (e.g., at C4)

Electrophilic aromatic substitution is a fundamental reaction of many aromatic and heteroaromatic compounds. For pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to the directing effects of the ring nitrogen atoms. In the case of 1-hydroxy-3-bromopyrazole, the 1-hydroxy group is an activating group, further enhancing the electron density of the ring and promoting electrophilic substitution.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, bromination of a pyrazole typically occurs at the C4 position. While specific studies on 1-hydroxy-3-bromopyrazole are not widely available, it is expected that this compound would readily undergo electrophilic substitution at the C4 position to yield 1-hydroxy-3,4-dibromopyrazole or other 4-substituted products.

| Electrophilic Reagent | Expected Product at C4 |

| Br₂ | 4-Bromo-1-hydroxy-3-bromopyrazole |

| HNO₃/H₂SO₄ | 1-Hydroxy-4-nitro-3-bromopyrazole |

| RCOCl/AlCl₃ | 4-Acyl-1-hydroxy-3-bromopyrazole |

Nucleophilic Attack Patterns (e.g., at C3, C5)

The pyrazole ring is generally considered electron-rich and therefore resistant to nucleophilic attack. However, the presence of a good leaving group, such as the bromine atom at the C3 position in 1-hydroxy-3-bromopyrazole, can enable nucleophilic aromatic substitution reactions. Nucleophiles can attack the C3 carbon, leading to the displacement of the bromide ion.

The C5 position could also be susceptible to nucleophilic attack, particularly if the ring is activated by electron-withdrawing groups or under specific reaction conditions. The outcome of nucleophilic attack is often dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts.

Proton Exchange and Deprotonation Reactions

The most acidic proton in 1-hydroxy-3-bromopyrazole is that of the N-hydroxy group. This proton can be readily removed by a base, forming a 1-pyrazolyloxide anion. The acidity of this proton is influenced by the electronic effects of the bromine atom and the pyrazole ring.

Proton exchange can also occur at the C-H bonds of the pyrazole ring, although these protons are significantly less acidic than the N-OH proton. Isotopic labeling studies, for example using deuterium (B1214612) oxide (D₂O), could be employed to investigate the relative rates of proton exchange at the C4 and C5 positions, providing insight into the kinetic acidity of these sites.

Detailed Reaction Mechanisms and Kinetic Studies

Understanding the detailed mechanisms of reactions involving 1-hydroxy-3-bromopyrazole is crucial for optimizing reaction conditions and controlling product selectivity. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

Kinetic studies, which measure the rate of a reaction as a function of reactant concentrations, temperature, and other variables, can provide valuable information about the reaction mechanism. For example, determining the rate law for an electrophilic substitution reaction can help to identify the rate-determining step.

Computational methods, such as density functional theory (DFT), can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and predict the regioselectivity of a reaction. These theoretical studies can complement experimental findings and provide a deeper understanding of the factors that control reactivity.

Regioselectivity and Stereoselectivity in Complex Transformations

In more complex transformations involving 1-hydroxy-3-bromopyrazole, controlling the regioselectivity and stereoselectivity is a key challenge. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

As discussed previously, the inherent electronic and steric properties of 1-hydroxy-3-bromopyrazole can lead to a high degree of regioselectivity in reactions such as directed metallation and electrophilic substitution. For instance, the reaction of 1,2,4-triketone analogs with hydrazines can proceed with high regioselectivity to form specific pyrazole isomers, and this selectivity can be influenced by reaction conditions such as temperature and the use of catalysts. mdpi.com

In reactions where new stereocenters are formed, achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries. While specific examples involving 1-hydroxy-3-bromopyrazole are limited in the literature, the principles of asymmetric synthesis could be applied to this system to generate enantiomerically enriched products.

Derivatization and Further Functionalization Strategies

Modifications at the N-Hydroxyl Moiety (e.g., Etherification, Esterification)

The N-hydroxyl group of 1-hydroxypyrazoles is a key site for derivatization through etherification and esterification, leading to the formation of 1-alkoxy and 1-acyloxy pyrazole (B372694) derivatives, respectively.

Etherification (O-alkylation): The synthesis of 1-alkoxypyrazoles can be achieved through the O-alkylation of the corresponding 1-hydroxypyrazole. For instance, the reaction of 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole with sodium alcoholates results in the formation of 5-alkoxy-3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles researchgate.net. This reaction demonstrates the nucleophilic character of the oxygen atom in the N-hydroxyl group, allowing for the introduction of various alkyl groups. While this example is on a related substituted pyrazole, the principle can be extended to 1-Hydroxy-3-bromopyrazole. The general reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophilic alkylating agent.

Esterification (O-acylation): The N-hydroxyl group can also undergo O-acylation to form esters. This can be achieved by reacting the 1-hydroxypyrazole with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct nih.govresearchgate.net. These reactions are crucial for introducing a variety of acyl groups, thereby modifying the electronic and steric properties of the molecule. Under acidic conditions, chemoselective O-acylation of hydroxyamino acids has been demonstrated, a strategy that could potentially be adapted for 1-hydroxypyrazoles nih.gov.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide, Base | 1-Alkoxy-3-bromopyrazole |

| Esterification | Acyl chloride/anhydride, Base | 1-Acyloxy-3-bromopyrazole |

Transformations Involving the Bromine Atom for Elaborated Structures

The bromine atom at the C3 position of the pyrazole ring is a versatile handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with a halide. 3-Bromopyrazoles have been shown to be effective substrates in Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position wiley-vch.deorganic-chemistry.org. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system researchgate.netwiley-vch.demdpi.com.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene researchgate.net. This reaction provides a means to introduce alkenyl groups at the C3 position of the pyrazole ring, further expanding the structural diversity of the accessible derivatives nih.govbyjus.com.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. This method has been applied to bromopyrazoles to synthesize 3-alkynylpyrazole derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-aminopyrazole derivatives from 3-bromopyrazoles and various amines.

A summary of these transformations is presented in the table below:

| Coupling Reaction | Coupling Partner | Resulting C3-Substituent |

| Suzuki-Miyaura | Organoboron reagent (e.g., boronic acid) | Aryl, Heteroaryl |

| Heck | Alkene | Alkenyl |

| Sonogashira | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig | Amine | Amino |

Functionalization of the Pyrazole Carbon Skeleton (e.g., C4 functionalization)

Direct functionalization of the pyrazole ring, particularly at the C4 position, offers another avenue for structural diversification.

Halogenation: The C4 position of the pyrazole ring can be readily halogenated. For instance, reaction of pyrazoles with N-halosuccinimides (NXS) in either carbon tetrachloride or water provides an efficient method for 4-C halogenation under mild conditions without the need for a catalyst researchgate.net. This introduces a new reactive handle for subsequent cross-coupling reactions or other transformations.

Further functionalization at the C4 position can also be achieved through other methods, although specific examples for 1-Hydroxy-3-bromopyrazole are not extensively documented.

Synthesis of Analogues for Structure-Reactivity Relationship Studies

The synthesis of a library of analogues of 1-Hydroxy-3-bromopyrazole with systematic variations in its structure is a key strategy for conducting structure-activity relationship (SAR) studies. By modifying the substituents at the N-hydroxyl group, the C3 position, and the C4 position, researchers can probe the influence of these modifications on the chemical reactivity and biological activity of the molecule researchgate.net.

For example, a study on pyrazole-based inhibitors of meprin α and β involved the synthesis of a series of analogues to establish SAR nih.gov. Another study focused on pyrazole-based lamellarin O analogues, where derivatives were synthesized and evaluated for their biological properties researchgate.netresearchgate.net. These studies highlight the importance of generating a diverse set of analogues to understand the key structural features responsible for a desired activity.

Ring-Opening and Rearrangement Reactions (if specific to this compound)

While not extensively reported specifically for 1-Hydroxy-3-bromopyrazole, pyrazole derivatives can undergo various ring-opening and rearrangement reactions under specific conditions.

Ring-Opening Reactions: Oxidative ring-opening of 1H-pyrazol-5-amines has been shown to form 3-diazenylacrylonitrile derivatives under mild conditions researchgate.net. Although this involves a different pyrazole derivative, it demonstrates the potential for the pyrazole ring to undergo cleavage.

Rearrangement Reactions: Pyrazole derivatives can undergo photochemical transformations. For instance, certain pyrazole derivatives have been observed to rearrange into imidazoles upon UV irradiation researchgate.net. Thermal and acid-catalyzed rearrangements of 3H-pyrazoles are also known to occur, leading to the formation of different isomeric structures researchgate.net. The specific rearrangement pathways are highly dependent on the substitution pattern of the pyrazole ring and the reaction conditions employed.

Theoretical and Computational Studies of 1 Hydroxy 3 Bromopyrazole

Electronic Structure and Bonding Analysis (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations are a cornerstone for analyzing the electronic structure of pyrazole (B372694) derivatives. nih.govelectrochemsci.org Methods such as B3LYP with basis sets like 6-31G** or 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate various electronic properties. electrochemsci.orgnih.gov

For 1-hydroxy-3-bromopyrazole, these calculations can elucidate the distribution of electron density, the nature of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap generally implies lower reactivity. nih.gov The MEP map visually represents the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov In substituted pyrazoles, the electronegative regions are typically associated with the nitrogen atoms and the hydroxyl oxygen, while positive regions may be found near the hydrogen atoms.

The substituents play a critical role in modulating the electronic properties. The electron-withdrawing nature of the bromine atom at the C3 position and the properties of the N-hydroxy group are expected to significantly influence the electron distribution across the pyrazole ring. DFT studies on similarly substituted pyrazoles have shown that substituents markedly influence the performance of the molecules in various applications by altering their electronic characteristics. electrochemsci.org

Tautomerism and Isomerization Pathways

Prototropic tautomerism is a fundamental characteristic of pyrazole derivatives, involving the migration of a proton between two or more atoms. nih.gov For 1-hydroxypyrazoles, the tautomeric equilibrium is a key aspect of their chemical behavior, influenced by both intrinsic structural features and the surrounding environment.

In N-unsubstituted hydroxypyrazoles, several tautomeric forms are possible, including hydroxy (OH-form) and pyrazolone (B3327878) (NH- or CH-forms) isomers. researchgate.netmdpi.com For 1-hydroxy-3-bromopyrazole, the primary tautomerism involves the position of the labile proton on the pyrazole ring nitrogens, leading to two main tautomers if we consider the N-hydroxy group as a substituent. However, the more significant tautomerism involves the migration of the hydroxyl proton to one of the ring nitrogens, creating zwitterionic or keto-like structures. Computational studies on N-substituted 3-hydroxypyrazoles have investigated the equilibrium between the 3-hydroxy form (OH-form) and the corresponding 1,2-dihydro-3H-pyrazol-3-one (NH-form). mdpi.com These studies, combining NMR spectroscopy and computational analysis, often conclude that the 3-hydroxy form is the dominant tautomer in various solvents. mdpi.com

Computational methods are used to calculate the relative stabilities of different tautomers by determining their heats of formation or Gibbs free energies. researchgate.netnih.gov The energetic landscape reveals which tautomers are more stable and the energy barriers that separate them. Studies on C-substituted N-unsubstituted pyrazolones show that hydroxypyrazole forms are generally the most stable tautomers in the vapor phase. researchgate.net The relative energy differences are often modest, typically within a few kcal/mol, meaning multiple forms can coexist in equilibrium. nih.govresearchgate.net The stability of each tautomer is a result of a delicate balance of factors including aromaticity, conjugation, and intramolecular interactions.

The following table, based on data for analogous 4-substituted pyrazolone systems, illustrates how different tautomeric forms can vary in stability. The values represent the calculated difference in heats of formation (ΔΔHf) relative to the most stable tautomer.

| Tautomeric Form | General Structure | Relative Stability (ΔΔHf, kcal/mol) - Example System |

|---|---|---|

| 5-Hydroxy (A) | HO-C=C-C=N-NH | 0.00 |

| 3-Hydroxy (B) | HN-N=C-C=C-OH | 2.00 |

| CH-Keto (H) | O=C-CH-C=N-NH | 3.50 |

| NH-Keto (F) | O=C-C=C-NH-NH | 10.00 |

Data adapted from computational studies on 4-methyl-substituted pyrazolones for illustrative purposes. researchgate.net

Substituents have a profound effect on the position of the tautomeric equilibrium. mdpi.com The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can stabilize or destabilize different tautomeric forms. researchgate.net For instance, computational studies have shown that electron-donating groups (like -NH₂) tend to favor the 3-hydroxy tautomer, whereas electron-withdrawing groups (like -NO₂) can favor the 5-hydroxy form in certain substituted pyrazoles. researchgate.net The interplay between the electron-donating N-hydroxy group and the electron-withdrawing bromine atom in 1-hydroxy-3-bromopyrazole would therefore be a critical factor in determining its preferred tautomeric structure. The polarity of the solvent also plays a significant role, as solvents capable of hydrogen bonding can selectively stabilize more polar tautomers. nih.gov

| Substituent Type | Example | General Effect on Hydroxypyrazole Tautomerism |

|---|---|---|

| Electron-Donating | -NH₂, -OH, -CH₃ | Favors the 3-hydroxy tautomer in some systems. researchgate.net |

| Electron-Withdrawing | -NO₂, -CN, -Br | Favors the 5-hydroxy tautomer in some systems. researchgate.net |

| Solvent Polarity | Methanol vs. THF | Polar solvents can increase the stability of both keto and enol tautomers. nih.gov |

Conformational Analysis and Molecular Dynamics

While the pyrazole ring itself is rigid and planar, the N-hydroxy substituent can exhibit conformational flexibility. Conformational analysis involves identifying the stable rotamers (conformers) of the molecule and the energy barriers for rotation around single bonds, such as the N-O bond.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms according to classical mechanics, MD can reveal conformational changes, flexibility, and interactions with solvent molecules. nih.gov For 1-hydroxy-3-bromopyrazole, an MD simulation in a solvent like water could provide insights into the stability of different conformers of the hydroxy group and the dynamics of hydrogen bonding between the solute and solvent. Principal Component Analysis (PCA) can then be used to analyze the MD trajectory and identify the most significant collective motions of the molecule. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling reaction pathways and characterizing transition states. rsc.org For the tautomerization of 1-hydroxy-3-bromopyrazole, this involves identifying the transition state structure for the proton transfer between tautomers. The energy of this transition state relative to the reactants determines the activation energy (energy barrier) for the isomerization process. nih.gov

Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are used to locate transition state geometries. Spectroscopic and computational methods can be combined to characterize these transient structures. nih.govosti.gov Understanding the energy barriers is essential for predicting the kinetics of tautomer interconversion, i.e., how quickly the equilibrium is established. For pyrazole systems, the energy barriers for prototropic tautomerism are typically low enough (under 20 kcal/mol) for the interconversion to be rapid at room temperature. nih.gov

Spectroscopic Property Predictions and Their Correlation with Structure (e.g., IR, NMR chemical shifts related to specific bonding environments)

Theoretical and computational chemistry serve as powerful tools for predicting the spectroscopic properties of molecules like 1-hydroxy-3-bromopyrazole. Through methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. asrjetsjournal.orgjocpr.com These computational approaches allow for the correlation of specific spectral features with the molecule's distinct structural and electronic characteristics, including bond vibrations and the chemical environment of each atom.

Infrared (IR) Spectroscopy Predictions

Key predicted IR vibrational frequencies for 1-hydroxy-3-bromopyrazole would include:

O-H Stretching: The hydroxyl group attached to the nitrogen at position 1 is expected to exhibit a characteristic stretching vibration. In a non-hydrogen-bonded state, this would appear as a sharp band, while intermolecular hydrogen bonding would cause this peak to broaden and shift to a lower wavenumber.

C-H Stretching: The C-H bonds of the pyrazole ring will have stretching vibrations in the aromatic region. derpharmachemica.com

C=N and C=C Stretching: The pyrazole ring itself will display a series of complex stretching vibrations characteristic of aromatic heterocyclic systems.

N-O Stretching: The stretching of the N-O bond is another key feature.

C-Br Stretching: A vibration at a lower frequency will correspond to the stretching of the carbon-bromine bond.

Ring Deformation Modes: The pyrazole ring will also exhibit various in-plane and out-of-plane deformation vibrations. derpharmachemica.com

These predicted frequencies can be correlated with experimental data to confirm the molecular structure. Discrepancies between theoretical and experimental values can often be accounted for by factors such as solvent effects and intermolecular interactions in the solid state. elixirpublishers.com

Table 1: Predicted Characteristic IR Vibrational Frequencies for 1-Hydroxy-3-bromopyrazole This table presents estimated values based on computational studies of analogous pyrazole derivatives.

| Functional Group/Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| O-H Stretch (non-hydrogen bonded) | ~3600 | Sharp |

| O-H Stretch (hydrogen bonded) | 3200 - 3500 | Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| C=N / C=C Ring Stretch | 1400 - 1600 | Multiple bands, strong to medium |

| N-O Stretch | 900 - 1000 | Medium |

| C-Br Stretch | 500 - 650 | Medium to strong |

| Ring Torsion/Deformation | < 800 | Multiple bands |

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

For 1-hydroxy-3-bromopyrazole, the following are expected:

¹H NMR: The protons on the pyrazole ring will appear as distinct signals in the aromatic region. The exact chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electronic nature of the N-hydroxy group. The hydroxyl proton will likely be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon atoms of the pyrazole ring will each have a unique chemical shift. The carbon atom bonded to the bromine (C3) is expected to be significantly shifted due to the heavy atom effect and electronegativity of bromine. The other ring carbons (C4 and C5) will also have their chemical shifts influenced by the substituents.

The correlation between the predicted and experimental NMR spectra is a powerful tool for structural elucidation and for understanding the electronic environment within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Hydroxy-3-bromopyrazole This table presents estimated values based on computational studies of analogous pyrazole derivatives.

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| H4 | 7.0 - 7.5 | Influenced by adjacent Br and N-OH |

| H5 | 7.5 - 8.0 | Influenced by ring nitrogens and N-OH |

| O-H | Variable | Broad singlet, dependent on solvent and concentration |

| ¹³C NMR | ||

| C3 | 95 - 105 | Directly attached to bromine |

| C4 | 105 - 115 | Adjacent to C3-Br and C5 |

| C5 | 130 - 140 | Adjacent to two nitrogen atoms |

Intermolecular Interactions and Self-Assembly in Chemical Systems

The molecular structure of 1-hydroxy-3-bromopyrazole, with its combination of a hydrogen bond donor/acceptor group (N-OH), a halogen atom (Br), and an aromatic π-system, predisposes it to participate in a variety of intermolecular interactions. These non-covalent forces are crucial in determining the solid-state structure, crystal packing, and potential for self-assembly into supramolecular architectures.

Hydrogen Bonding

The most significant intermolecular interaction for 1-hydroxy-3-bromopyrazole is expected to be hydrogen bonding. The N-hydroxy group is a potent hydrogen bond donor (via the H) and acceptor (via the O). This can lead to the formation of robust self-assembly motifs. Additionally, the nitrogen atom at position 2 of the pyrazole ring can act as a hydrogen bond acceptor. nih.gov This could lead to the formation of:

Dimers: Two molecules can associate through O-H···N or O-H···O hydrogen bonds.

Chains or Tapes: Head-to-tail hydrogen bonding interactions can lead to the formation of one-dimensional polymeric chains. nih.gov

Sheets or Networks: Further hydrogen bonding interactions, possibly involving weaker C-H···O contacts, could link these chains into two- or three-dimensional networks. nih.gov

Halogen Bonding

The bromine atom at the C3 position can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule, such as the oxygen of the hydroxyl group or a nitrogen atom of the pyrazole ring. This interaction can play a significant role in directing the crystal packing and can compete with or complement hydrogen bonding in the formation of self-assembled structures.

π-π Stacking Interactions

Self-Assembly

The interplay of these various intermolecular forces—hydrogen bonding, halogen bonding, and π-π stacking—can lead to the spontaneous organization of 1-hydroxy-3-bromopyrazole molecules into well-defined supramolecular structures. rsc.org The specific architecture of these assemblies will depend on the relative strengths and directionality of the different interactions. Computational studies can model these interactions to predict the most stable crystal packing arrangements and to understand the driving forces behind the self-assembly process. For instance, molecular dynamics simulations can provide insights into the dynamic behavior and conformational preferences that lead to ordered structures. mdpi.com The ability of pyrazole derivatives to form diverse self-assembled motifs makes them valuable building blocks in crystal engineering and materials science. rsc.org

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Key Synthetic Intermediate for Non-Biological Target Molecules

Brominated pyrazoles are crucial intermediates in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. The bromine atom serves as a versatile handle for a variety of coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. For instance, 3-bromo-1H-pyrazole is a key intermediate in the synthesis of Rynaxypyr, a potent insecticide. chemicalbook.comchemicalbook.com

The synthetic pathway often involves the protection of the pyrazole (B372694) nitrogen, followed by a coupling reaction at the C3 position and subsequent deprotection. The presence of a 1-hydroxy group, as in 1-Hydroxy-3-bromopyrazole, can influence the electronic properties of the ring and may be used as a directing group or be further functionalized. A common strategy for synthesizing bromopyrazoles involves the direct bromination of the pyrazole ring using reagents like potassium dichromate and hydrobromic acid. chemicalbook.comguidechem.com

A representative synthetic scheme for a bromopyrazole intermediate is detailed below:

| Reactant(s) | Reagent(s) | Product | Yield | Reference |

| Pyrazole | 1. 50% Hydrobromic Acid 2. 25% Potassium Dichromate | 3-Bromo-1H-pyrazole | 83% | guidechem.com |

| 3-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide | Trifluoroacetic Acid | 3-Bromo-1H-pyrazole | Not specified | chemicalbook.com |

Utility as a Precursor for Novel Heterocyclic Scaffolds

The pyrazole core is a foundational element in the construction of more complex heterocyclic systems. The reactive sites on 1-Hydroxy-3-bromopyrazole allow for annulation reactions, where additional rings are fused onto the pyrazole scaffold. These reactions can lead to the formation of pyrazolopyridines, pyrazolopyrimidines, and other fused systems that are of interest in medicinal chemistry and materials science. nih.gov

For example, the bromine atom can be displaced by a nucleophile, which is part of a chain that can then cyclize onto another position of the pyrazole ring. The 1-hydroxy group can also participate in cyclization reactions or be used to direct the regioselectivity of subsequent transformations. The synthesis of chromone-related pyrazole compounds often involves the reaction of a pyrazole-containing intermediate with a chromone (B188151) precursor, leading to complex heterocyclic structures. nih.gov

Development as a Reagent or Catalyst Component in Organic Reactions

While not extensively documented as a standalone reagent or catalyst, the structural motifs within 1-Hydroxy-3-bromopyrazole are found in ligands for transition metal catalysis. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the electronic properties of the ligand can be tuned by substituents like the bromo and hydroxy groups. Palladium(II) complexes with pyrazolated thio/selenoethers have been synthesized and explored for their potential in catalyzing Suzuki-Miyaura coupling reactions. sigmaaldrich.com

The development of such catalysts often involves the synthesis of a pyrazole-containing ligand, which is then complexed with a metal salt. The performance of the resulting catalyst is then evaluated in a model reaction, with parameters such as yield and turnover number being key metrics of success.

Exploration in Materials Science or Supramolecular Chemistry

The pyrazole scaffold is a valuable component in the design of functional materials due to its rigidity, aromaticity, and ability to participate in hydrogen bonding and metal coordination. These properties are exploited in the construction of metal-organic frameworks (MOFs), liquid crystals, and energetic materials.

In the context of energetic materials, the high nitrogen content of the pyrazole ring contributes to a high heat of formation, a desirable characteristic for explosives and propellants. mdpi.comnih.gov Numerous energetic compounds based on nitrated pyrazoles have been synthesized and characterized. mdpi.comnih.govrsc.org The introduction of a bromo group can increase the density of the material, which is also beneficial for detonation performance. The 1-hydroxy group could potentially be converted into a nitro group or other energetic functionalities. The combination of pyrazole and furoxan rings has led to the development of high-performance energetic materials with good thermal stability and high detonation velocities. nih.gov Similarly, linking pyrazole and triazole backbones has produced advanced energetic materials with high thermal stability and better detonation performance and sensitivity compared to traditional explosives like RDX. rsc.org

| Energetic Compound Type | Key Features | Potential Application | Reference(s) |

| Nitrated Pyrazole Salts | High thermal stability, good detonation properties | Heat-resistant explosives | mdpi.com |

| Pyrazole-Furoxan Hybrids | High crystal densities, positive oxygen balance | High-performance explosives | nih.gov |

| Pyrazole-Triazole Derivatives | High thermal stability, good detonation performance | Secondary explosives | rsc.org |

Applications in CO2 Capture and Heavy Metal Removal (chemical scavenging)

The field of chemical scavenging has seen the application of porous materials, such as metal-organic frameworks (MOFs), for the capture of CO2 and the removal of heavy metals from contaminated water. While 1-Hydroxy-3-bromopyrazole itself is not directly used for these applications, the pyrazolate or triazolate linkers in some MOFs share structural similarities. researchgate.net These materials exhibit high surface areas and tunable pore environments, which can be tailored for selective adsorption.

For heavy metal removal, materials functionalized with chelating groups are often employed. The nitrogen atoms in the pyrazole ring could potentially coordinate with heavy metal ions. Research has shown that MOF/polydopamine composites can rapidly and selectively remove large quantities of heavy metals like lead and mercury from water. osti.govscilit.comsemanticscholar.org While not directly involving 1-Hydroxy-3-bromopyrazole, this demonstrates the potential for pyrazole-containing structures to be incorporated into novel materials for environmental remediation.

Future Research Directions and Outlook in Chemical Synthesis

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally friendly, and economically viable methods for the synthesis of 1-hydroxy-3-bromopyrazole and its derivatives. While traditional methods for pyrazole (B372694) synthesis often involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), these can lack regioselectivity and may require harsh conditions. nih.govmdpi.comnih.gov

Green chemistry principles are increasingly guiding synthetic strategies, with a focus on aqueous-based methods, microwave-assisted synthesis, and the use of eco-friendly catalysts. thieme-connect.comnih.govthieme-connect.combenthamdirect.com The development of one-pot multicomponent reactions that minimize waste and improve atom economy represents a significant area for advancement. nih.gov For instance, exploring catalytic systems that enable the direct and regioselective synthesis of 1-hydroxy-3-bromopyrazole from simple, readily available starting materials would be a substantial step forward. The use of heterogeneous catalysts, which can be easily recovered and reused, is another avenue for creating more sustainable synthetic processes. thieme-connect.com

Unexplored Reactivity Pathways and Mechanistic Insights

The unique combination of a hydroxyl group at the 1-position and a bromine atom at the 3-position of the pyrazole ring opens up numerous possibilities for exploring novel reactivity. The N-hydroxy group can act as a directing group, a nucleophile, or a precursor to a nitroxide radical, influencing the regioselectivity of further functionalization. Future studies could delve into the electrophilic and nucleophilic substitution patterns of this compound, elucidating how the interplay between the hydroxyl and bromo substituents governs its reactivity.

Mechanistic studies, both experimental and computational, will be crucial in understanding these reaction pathways. For example, investigating the kinetics and thermodynamics of reactions at different positions of the pyrazole ring can provide valuable insights for designing selective transformations. nih.gov Unraveling the mechanisms of metal-catalyzed cross-coupling reactions at the bromine-bearing carbon is another area ripe for exploration, potentially leading to the discovery of novel catalytic cycles.

Design of Next-Generation Reagents and Ligands

The pyrazole scaffold is a well-established component of ligands in coordination chemistry and catalysis. nih.gov The presence of the N-hydroxy and bromo functionalities in 1-hydroxy-3-bromopyrazole offers exciting opportunities for designing novel reagents and ligands with tailored electronic and steric properties.

The N-hydroxy group can serve as a coordination site for metal ions, and its deprotonated form can act as a potent bidentate or bridging ligand. The bromine atom can be a site for further elaboration, allowing for the synthesis of multidentate ligands or the attachment of the pyrazole unit to solid supports. Future research could focus on synthesizing a library of ligands based on the 1-hydroxy-3-bromopyrazole core and evaluating their performance in a variety of catalytic transformations, such as C-H activation, asymmetric synthesis, and polymerization reactions. The unique electronic nature imparted by the N-hydroxy group could lead to catalysts with enhanced activity and selectivity. nih.gov

Integration into Advanced Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

The adoption of advanced synthetic methodologies like flow chemistry and electrochemistry can offer significant advantages in terms of safety, efficiency, and scalability for the synthesis and functionalization of 1-hydroxy-3-bromopyrazole. nih.gov

Flow Chemistry: Continuous-flow processes can enable better control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or fast reactions. nih.govmdpi.com Future work could involve developing telescoped flow syntheses where multiple reaction steps are performed sequentially in a continuous manner, minimizing manual handling and purification steps. nih.gov This approach is particularly attractive for the synthesis of libraries of 1-hydroxy-3-bromopyrazole derivatives for high-throughput screening.

Electrochemistry: Electrochemical methods offer a green and often highly selective alternative to traditional chemical reagents for oxidation and reduction reactions. rsc.org The electrochemical synthesis of halogenated pyrazoles has been explored, and this methodology could be extended to the synthesis of 1-hydroxy-3-bromopyrazole. rsc.orgresearchgate.net Furthermore, electrosynthesis can be employed for the functionalization of the pyrazole ring, for example, through electrochemically mediated cross-coupling reactions. mdpi.com The development of efficient electrochemical protocols for the synthesis and derivatization of 1-hydroxy-3-bromopyrazole would be a significant contribution to sustainable chemistry.

Synergistic Experimental and Computational Approaches for Mechanistic Elucidation

A powerful strategy for advancing the chemistry of 1-hydroxy-3-bromopyrazole involves the close integration of experimental and computational studies. researchgate.net Computational chemistry, particularly density functional theory (DFT), can provide deep insights into reaction mechanisms, transition state geometries, and the electronic properties of molecules. asrjetsjournal.org

Future research should leverage this synergy to:

Predict Reactivity: Computational models can be used to predict the most likely sites of reaction and the regioselectivity of different transformations, guiding experimental design. mdpi.com

Elucidate Mechanisms: By calculating the energy profiles of different reaction pathways, computational studies can help to elucidate complex reaction mechanisms and identify key intermediates and transition states.

Design Novel Catalysts: Computational screening can be used to design new ligands and catalysts based on the 1-hydroxy-3-bromopyrazole scaffold with optimized properties for specific applications.

This integrated approach will accelerate the discovery of new reactions and applications for 1-hydroxy-3-bromopyrazole, moving the field forward in a more rational and efficient manner.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.